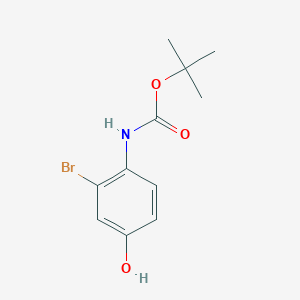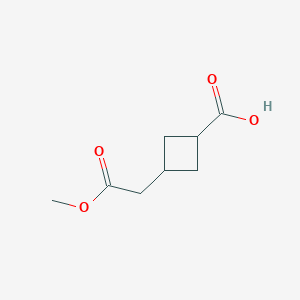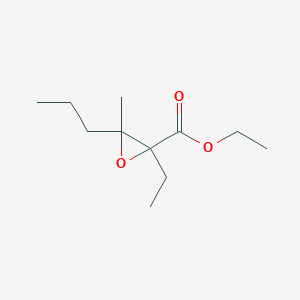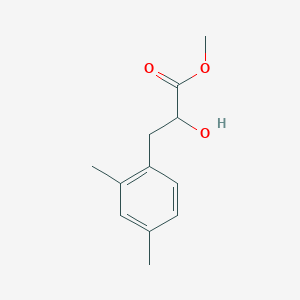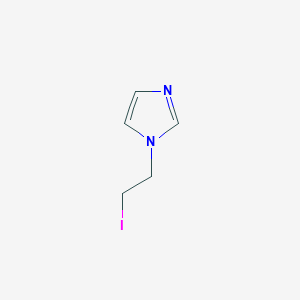
1-(2-Iodoethyl)-1h-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-1H-imidazole is an organic compound characterized by the presence of an imidazole ring substituted with an iodoethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2-Iodoethyl)-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 2-iodoethanol. The reaction typically requires a base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Iodoethyl)-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the iodoethyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted imidazoles with various functional groups depending on the nucleophile used.
- Oxidized imidazole derivatives with hydroxyl or carbonyl groups.
- Reduced imidazole derivatives with simplified alkyl chains.
Wissenschaftliche Forschungsanwendungen
1-(2-Iodoethyl)-1H-imidazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(2-Iodoethyl)-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodoethyl group can participate in covalent bonding with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromoethyl)-1H-imidazole: Similar structure but with a bromine atom instead of iodine.
1-(2-Chloroethyl)-1H-imidazole: Contains a chlorine atom, offering different reactivity and properties.
1-(2-Fluoroethyl)-1H-imidazole: Features a fluorine atom, often used in radiolabeling for imaging studies.
Uniqueness: 1-(2-Iodoethyl)-1H-imidazole is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for designing molecules with specific biological activities.
Eigenschaften
Molekularformel |
C5H7IN2 |
|---|---|
Molekulargewicht |
222.03 g/mol |
IUPAC-Name |
1-(2-iodoethyl)imidazole |
InChI |
InChI=1S/C5H7IN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 |
InChI-Schlüssel |
XYXUGOUFBJRXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C=N1)CCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


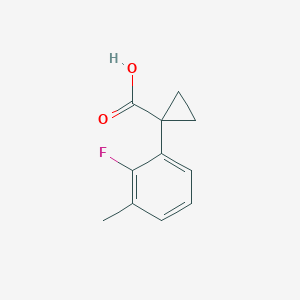
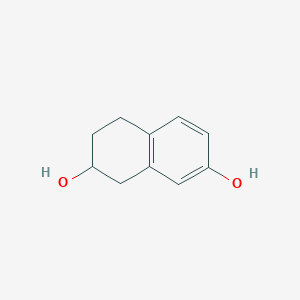
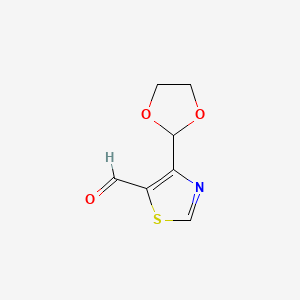
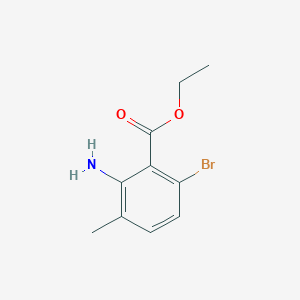
![(2S)-2-[[(2S)-3-methyl-2-sulfanylbutanoyl]amino]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13572069.png)

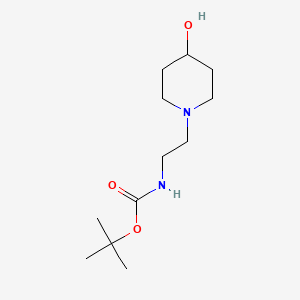

![3-[4-(Methylsulfanyl)phenyl]azetidine](/img/structure/B13572105.png)
